2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound featuring a triazole ring, a trimethoxyphenyl group, and a chloro-methylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through nucleophilic substitution reactions, often using trimethoxybenzyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with thiol-containing compounds.
Acetamide Formation: The final step involves the acylation of the amine group with 4-chloro-2-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cell proliferation. It also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. The triazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide exhibits unique properties due to the presence of both the chloro and methyl groups on the phenyl ring. This structural variation can lead to differences in biological activity and specificity, making it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C20H22ClN5O4S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O4S/c1-11-7-13(21)5-6-14(11)23-17(27)10-31-20-25-24-19(26(20)22)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-9H,10,22H2,1-4H3,(H,23,27) |
InChI Key |
XFHPNCARPMAOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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